N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide
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Overview
Description
N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and an acetylphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylboronic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base to form an intermediate product. This intermediate is then reacted with morpholine-4-carbonyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction of the sulfonamide group produces amines .
Scientific Research Applications
N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Shares the phenyl group but lacks the sulfonamide and morpholine functionalities.
Benzenesulfonamide: Contains the sulfonamide group but lacks the acetylphenyl and morpholine groups.
Uniqueness
N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H22N2O6S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N2O6S/c1-14(23)15-4-3-5-16(12-15)21-29(25,26)17-6-7-19(27-2)18(13-17)20(24)22-8-10-28-11-9-22/h3-7,12-13,21H,8-11H2,1-2H3 |
InChI Key |
PRFTXAUNVVMOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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